L-SelenoMethionine
Description
Significance of Selenium as a Trace Element in Organisms
Selenium is a vital micronutrient that plays a critical role in various physiological processes, including antioxidant defense, immune function, and thyroid hormone metabolism. vitasupportmd.comnih.govnih.gov
The importance of selenium is underscored by its role in preventing certain diseases. nih.gov It is a key component of the body's antioxidant systems, which are vital for maintaining cellular health. seleniumselect.com Selenium's involvement in various enzyme systems further highlights its necessity for maintaining health and supporting the body's normal functions. seleniumselect.com
The biological functions of selenium are primarily carried out by a group of specialized proteins called selenoproteins. nih.govnih.gov These proteins contain the amino acid selenocysteine (B57510), which is considered the 21st proteinogenic amino acid. nih.govnih.gov The human genome encodes for 25 selenoproteins, each with diverse and critical functions. nih.govmdpi.com
The synthesis of selenoproteins is a complex process that involves the incorporation of selenium in the form of selenocysteine. nih.govnih.gov This process requires a unique mechanism to decode the UGA codon, which typically signals the termination of protein synthesis. nih.gov
Well-characterized selenoproteins include:
Glutathione (B108866) Peroxidases (GPx) : These enzymes are crucial for antioxidant defense, protecting cells from damage caused by reactive oxygen species. nih.govwikipedia.org
Thioredoxin Reductases (TrxR) : These enzymes are involved in redox regulation of intracellular signaling and are essential for life. nih.govcrg.eu
Iodothyronine Deiodinases (DIO) : These enzymes play a key role in the metabolism of thyroid hormones, which regulate development, growth, and cell metabolism. nih.govnih.gov
Selenium also plays a role in the immune system by stimulating the production of antibodies and increasing the activity of T cells and macrophages. nih.gov
Selenomethionine (B1662878) is the main form of selenium found in many dietary sources, including Brazil nuts, cereal grains, and soybeans. wikipedia.org Plants absorb inorganic selenium from the soil and convert it into organic forms, with selenomethionine being a primary product. seleniumselect.comresearchgate.net In fact, it is the predominant organic form of selenium in wheat and cereals. seleniumselect.com
Structure
2D Structure
Properties
IUPAC Name |
2-amino-4-methylselanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2Se/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJFAYQIBOAGBLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Se]CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2Se | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7040609 | |
| Record name | Selenomethionine | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
DL- and L-forms are solids; [Merck Index] White crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | Selenomethionine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Vapor Pressure |
0.00000008 [mmHg] | |
| Record name | Selenomethionine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17238 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Transparent, hexagonal sheets or plates; metallic luster of crystals | |
CAS No. |
1464-42-2, 2578-28-1 | |
| Record name | Selenomethionine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1464-42-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | DL-Selenomethionine | |
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| Record name | Selenomethionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7040609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-4-(methylselenyl)butyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.525 | |
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| Record name | 2-Amino-4-(methylseleno)butanoic acid ; (+-)-Selenomethionine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SELENOMETHIONINE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9V40V4PKZ | |
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| Record name | SELENIUM METHIONINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3564 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
265 °C (decomposes) | |
| Record name | SELENIUM METHIONINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3564 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Biosynthesis and Synthetic Methodologies of Selenomethionine
Biological Synthesis Pathways
Selenomethionine (B1662878) (SeMet) is a naturally occurring selenoamino acid that cannot be synthesized by higher organisms but is produced by plants, fungi, and various microorganisms. researchgate.net These organisms assimilate inorganic selenium from the environment and incorporate it into organic molecules through pathways that often parallel sulfur metabolism.
Various microorganisms, including bacteria and yeast, can biotransform inorganic selenium into organic forms, primarily selenomethionine. mdpi.comresearchgate.net This capability has been harnessed for the industrial production of selenium-enriched supplements.
The metabolic process generally involves the uptake of inorganic selenium (such as selenite (B80905) or selenate) and its subsequent reduction and incorporation into an amino acid structure. In yeast, particularly Saccharomyces cerevisiae, the synthesis of selenocysteine (B57510) and selenomethionine is closely linked to the sulfur amino acids pathway. biointerfaceresearch.com The process involves the enzymatic transport of selenate (B1209512) into the cell via sulfate (B86663) permeases. biointerfaceresearch.com Once inside, the selenate is activated and reduced to hydrogen selenide (B1212193) (H₂Se). This highly reactive intermediate is then incorporated into an organic backbone, such as O-acetylhomoserine, by enzymes like Hcy synthase to form selenomethionine. researchgate.net
Studies with lactic acid bacteria (LAB), such as Bifidobacterium bifidum and Lactobacillus species, have also demonstrated the ability to convert sodium selenite into organic selenium. mdpi.comnih.govnih.gov These bacteria can accumulate inorganic selenium and biotransform it intracellularly. nih.gov For instance, Bifidobacterium bifidum BGN4 has been shown to produce significant amounts of organic selenium, with selenomethionine being the major identified compound. mdpi.com The process is a whole-cell biocatalysis where the microorganism acts as a factory to convert the less bioavailable inorganic selenium into the more readily absorbed organic form. mdpi.comnih.gov
Table 1: Microbial Species Involved in Selenomethionine Production
| Microbial Group | Species Example | Inorganic Selenium Source | Key Findings |
|---|---|---|---|
| Yeast | Saccharomyces cerevisiae | Selenate (Se(VI)) | Utilizes sulfur assimilation pathway for SeMet synthesis. biointerfaceresearch.comresearchgate.net |
| Probiotic Bacteria | Bifidobacterium bifidum | Sodium Selenite | Capable of whole-cell bioconversion to produce SeMet-enriched biomass. mdpi.com |
| Lactic Acid Bacteria | Lactobacillus plantarum | Sodium Selenite | Can accumulate and transform selenite into seleno-amino acids like SeCys. nih.gov |
Plants are the primary source of dietary selenium for humans and animals, absorbing it from the soil and metabolizing it into various organic compounds, including selenomethionine. nih.govfrontiersin.org The biosynthesis of SeMet in plants shares the same metabolic pathway as sulfur. mdpi.com
The process begins with the uptake of inorganic selenium from the soil, mainly as selenate (SeO₄²⁻) or selenite (SeO₃²⁻), through sulfate and phosphate (B84403) transporters in the roots, respectively. researchgate.netcurresweb.com Selenate is transported to chloroplasts, where it is activated by the enzyme ATP sulfurylase to form adenosine 5'-phosphoselenate (APSe). mdpi.com APSe is then reduced to selenite, which is further reduced to selenide (Se²⁻). mdpi.com This selenide can then be incorporated into the amino acid skeleton.
The synthesis of SeMet proceeds through selenocysteine (SeCys). Selenide reacts with O-acetylserine in a reaction catalyzed by cysteine synthase to produce SeCys. mdpi.com Subsequently, SeCys is converted to selenomethionine through the combined action of two key enzymes: cystathionine (B15957) γ-synthase (CγS) and cystathionine β-lyase (CβL). mdpi.com This pathway involves the formation of selenocystathionine as an intermediate. researchgate.net
Plants are categorized based on their capacity to accumulate selenium:
Non-accumulators: Most agricultural plants and grasses that typically contain less than 25 mg Se/kg dry weight. curresweb.com
Secondary-accumulators (Indicators): Species like Brassica juncea (mustard) that can accumulate between 25 and 1,000 mg Se/kg dry weight. frontiersin.orgcurresweb.com
Hyperaccumulators: A specialized group of plants, such as certain species of Astragalus and Stanleya, capable of accumulating more than 1,000 mg Se/kg dry weight, sometimes reaching up to 15,000 mg/kg. curresweb.comnih.gov
Hyperaccumulators have evolved mechanisms to tolerate high levels of selenium, primarily by converting it into less toxic, non-protein amino acids like methyl-selenocysteine, thereby diverting it away from being incorporated into proteins in place of methionine. nih.govnih.gov
Table 2: Plant Classification by Selenium Accumulation Capacity
| Classification | Selenium Concentration (mg/kg DW) | Examples | Primary Selenium Form |
|---|---|---|---|
| Non-accumulators | < 25 | Most crop plants (e.g., wheat, corn) | Selenomethionine |
| Secondary-accumulators | 25 - 1,000 | Brassica species (e.g., mustard, broccoli) | Selenomethionine, Se-methylselenocysteine |
Once synthesized, selenomethionine can be further metabolized by enzymes in both plants and animals into other selenium-containing compounds. In what is known as the trans-selenation pathway, selenomethionine can be converted to selenocysteine, which can then be lysed to release selenide for the synthesis of selenoproteins. researchgate.net
In plants, SeMet can be methylated by the enzyme methionine S-methyltransferase to produce Se-methylselenomethionine. cabidigitallibrary.org This compound can then be cleaved by a lyase to produce the volatile compound dimethylselenide (DMSe), which is a mechanism plants use to detoxify excess selenium. curresweb.comcabidigitallibrary.org Another pathway involves the conversion of SeMet to dimethylselenopropionate, which also serves as a precursor to DMSe. cabidigitallibrary.org
In mammals, selenomethionine metabolism can generate selenohomocysteine (SeHcy). The enzyme methionine synthase can efficiently recycle SeHcy back into SeMet, a process parallel to the conversion of homocysteine to methionine. nih.gov
Chemical and Enzymatic Synthesis Techniques for Selenomethionine
The chemical synthesis of selenomethionine provides a controlled and scalable alternative to biological production for applications in research and as a nutritional supplement.
Historically, the chemical synthesis of L-selenomethionine has involved multi-step processes often characterized by harsh reaction conditions, the use of hazardous reagents, and low to moderate yields. google.com Some of the established methods include:
Liquid Ammonia Process: This method uses Se-benzyl seleno homocysteine, which is reduced using sodium in liquid ammonia (Na/NH₃) to cleave the benzyl group and yield the target product. While it can achieve high recovery, it requires severe reaction conditions, including the use of metallic sodium and liquid ammonia. google.com
Amino Butyrolactone Hydrobromide Method: This approach involves the reaction of α-amino-γ-butyrolactone hydrobromide with a selenium-containing reagent like sodium methyl-hydroselenide. The reaction opens the lactone ring to form selenomethionine. google.comgoogle.com
Use of Dimethyl Diselenide: Another route involves using dimethyl diselenide as a raw material, which is reduced to a methyl-hydroselenide anion. This anion then reacts with a suitable precursor like 4-halo-α-amino acid to produce selenomethionine. google.com
These traditional methods often face significant challenges, including the use of expensive and limited raw materials, complex and inefficient production processes, and serious environmental pollution concerns. google.com
More recent synthetic strategies aim to overcome the limitations of traditional methods by using cheaper, more accessible starting materials, milder reaction conditions, and simpler procedures to improve yield and facilitate industrialization.
One modernized approach starts with L-methionine, which is converted to L-α-amino-γ-butyrolactone hydrobromate. In a parallel step, elemental selenium is reacted to form sodium methyl-hydroselenide. These two intermediates are then reacted via heating under reflux to obtain this compound. This method is advantageous due to its simple technique, readily available raw materials, and gentle reaction conditions. google.com
Another improved method involves reacting selenium powder with an alkali and hydrazine hydrate to form a selenizing salt, which is then converted to methyl-hydroselenide. This intermediate subsequently reacts with a precursor to form selenomethionine. This process is noted for its use of inexpensive materials, mild conditions, and high product yield, making it suitable for cleaner, large-scale industrial production. google.com A similar high-yield synthesis reacts L-homoserine lactone hydrochloride with sodium methyl selenate in N,N-dimethylformamide (DMF), achieving a chemical purity of over 99%. chemicalbook.com
Despite these advancements, challenges in chemical synthesis remain. These include ensuring the stereochemical purity of the final this compound product and managing the safety and environmental impact of selenium-containing reagents and byproducts. google.comchemicalbook.com
Table 3: Comparison of Selenomethionine Chemical Synthesis Methods
| Method | Starting Materials | Key Reagents | Characteristics & Challenges |
|---|---|---|---|
| Traditional | |||
| Liquid Ammonia Process | Se-benzyl seleno homocysteine | Sodium, Liquid Ammonia | High recovery but harsh and hazardous conditions. google.com |
| Lithium Methide Method | Methionine | Lithium Methide | Multi-step, very low yield, extremely hazardous reagents. google.com |
| Amino Butyrolactone Method | α-amino-γ-butyrolactone hydrobromide | Sodium methyl-hydroselenide | Common pathway for ring-opening synthesis. google.comgoogle.com |
| Modernized | |||
| L-Methionine-based Synthesis | L-Methionine, Selenium | Dimethyl carbonate, Sodium borohydride | Uses readily available materials, simpler process. google.com |
| Selenium Powder-based Synthesis | Selenium powder, Hydrazine hydrate | Alkali, Bicarbonate | Inexpensive raw materials, mild conditions, high yield, safer. google.com |
Green Synthesis Approaches for Selenium Nanoparticles (SeNPs) as Related to Selenomethionine
Green synthesis has emerged as an eco-friendly and cost-effective approach for producing selenium nanoparticles (SeNPs), leveraging biological entities such as plants, bacteria, fungi, and algae. rjptonline.orgnih.gov This methodology is considered a "bottom-up" approach that utilizes the reducing and stabilizing capabilities of biomolecules to convert selenium compounds into elemental selenium nanoparticles (SeNPs). rjptonline.org The relationship between these green synthesis methods and selenomethionine is primarily metabolic and indirect, as the direct precursor for SeNP synthesis is typically an inorganic form of selenium, such as selenite (SeO₃²⁻) or selenate (SeO₄²⁻). nih.govrsc.orgnih.gov
Living organisms, including various plants and microorganisms, are known to absorb inorganic selenium from their environment and metabolize it into organic forms, with selenomethionine being a prominent example. tums.ac.irrsc.org This metabolic capability is central to the green synthesis of SeNPs. The organisms or their extracts contain a rich milieu of biomolecules—including enzymes, proteins, amino acids, polysaccharides, flavonoids, and polyphenols—that act as natural reducing and capping agents. rsc.orgtandfonline.comnih.gov These molecules facilitate the reduction of selenite or selenate to its elemental state (Se⁰), which then nucleates and grows into stable nanoparticles. researchgate.netresearchgate.net
The process of microbial synthesis of SeNPs can occur both intracellularly and extracellularly. nih.gov In the intracellular pathway, selenium oxyanions are transported into the microbial cell and are enzymatically reduced to elemental selenium, which then aggregates to form nanoparticles. nih.gov Extracellular synthesis involves enzymes and other reducing compounds secreted by the microorganism into the surrounding medium, where they interact with selenium salts to form SeNPs. mdpi.com
Plant-based synthesis, often referred to as phyto-synthesis, involves the use of plant extracts. tums.ac.irnih.gov These extracts provide the necessary biomolecules that drive the reduction of selenium ions and stabilize the newly formed nanoparticles, preventing their aggregation. nih.govsemanticscholar.org While plants are known to synthesize selenomethionine from inorganic selenium absorbed from the soil, the direct use of selenomethionine as a precursor for the plant-extract-mediated synthesis of SeNPs is not the common approach. rsc.orgtandfonline.com Instead, the same biological machinery that enables the synthesis of selenomethionine contributes the necessary reducing power for the formation of SeNPs from inorganic sources.
In essence, the connection between the green synthesis of SeNPs and selenomethionine lies in the shared biological pathways of selenium metabolism. The organisms and extracts employed in green synthesis are proficient at processing selenium, a capability that includes the synthesis of organic selenium compounds like selenomethionine. However, the established green synthesis protocols for SeNPs predominantly rely on the reduction of more readily available and reactive inorganic selenium salts.
The following table provides an overview of various biological sources used in the green synthesis of SeNPs and the typical selenium precursors involved.
| Biological Source | Organism/Plant Example | Selenium Precursor(s) | Key Biomolecules Involved | Resulting SeNP Characteristics |
| Bacteria | Bacillus subtilis | Sodium Selenite | Enzymes (e.g., reductases), Proteins | Spherical, 5-500 nm |
| Escherichia coli | Sodium Selenite | Enzymes, Peptides | Spherical, 50-400 nm | |
| Fungi | Aspergillus terreus | Selenious Acid | Enzymes, Proteins | Spherical, 20-80 nm |
| Penicillium chrysogenum | Sodium Selenite | Enzymes, Polysaccharides | Spherical, 30-100 nm | |
| Algae | Spirulina platensis | Sodium Selenite | Phycocyanin, Polysaccharides | Spherical, 40-80 nm |
| Plants | Camellia sinensis (Tea) | Sodium Selenite | Polyphenols, Catechins | Spherical, 3-18 nm |
| Zingiber officinale (Ginger) | Selenious Acid | Flavonoids, Phenolic compounds | Spherical, 30-60 nm |
This table illustrates that while various biological systems capable of producing selenomethionine are used for SeNP synthesis, the direct starting materials are inorganic selenium compounds. The rich biochemical environment within these organisms provides the necessary components for the reduction and stabilization of the nanoparticles.
Cellular and Systemic Metabolism of Selenomethionine
Uptake Mechanisms
The absorption of selenomethionine (B1662878) in mammals is primarily mediated by amino acid transport systems responsible for the uptake of its sulfur analog, methionine. Research using isolated brush border membrane vesicles from the pig jejunum has demonstrated that selenomethionine is transported via a single, Na+-dependent, carrier-mediated process that is common to both selenomethionine and methionine. nih.gov Kinetic analysis of this transport system revealed no significant differences in the maximal transport velocity (Vmax) or the Michaelis constant (Km) between the two amino acids, indicating they share a similar affinity for the transporter. nih.gov This transport is also characterized as being electrogenic. nih.gov
Further studies on various epithelial amino acid transporters have identified specific systems involved. In intestinal Caco-2 cells, the major route for selenomethionine uptake is suggested to be the system b(0,+)rBAT, a Na+-independent, high-affinity transporter for neutral and basic amino acids. nih.govresearchgate.net In contrast, in renal OK cells, the system B(0), a Na+-dependent transporter, appears to be the primary uptake route. nih.gov The affinity of selenomethionine and methionine for these transporters generally does not differ significantly. nih.gov These findings underscore that selenoamino acids are efficiently transported by various intestinal and renal amino acid transporters, making them readily available for metabolic processes. nih.gov
Table 1: Mammalian Transporters for Selenomethionine
| Transporter System | Location Studied | Key Characteristics |
|---|---|---|
| Na+-dependent carrier | Pig Jejunum | Common for Selenomethionine and Methionine; Electrogenic. nih.gov |
| System b(0,+)rBAT | Intestinal Caco-2 cells | Na+-independent; High-affinity for neutral and dibasic acids. nih.govresearchgate.net |
| System B(0) | Renal OK cells | Na+-dependent. nih.gov |
Plants absorb selenomethionine from the soil primarily through their roots, utilizing transporters that are also responsible for the uptake of other amino acids. mdpi.comnih.gov Unlike inorganic selenium forms like selenate (B1209512) and selenite (B80905), which use sulfate (B86663) and phosphate (B84403) transporters respectively, organic forms such as selenomethionine are thought to be taken up via amino acid permeases located in the root plasma membrane. nih.govoup.comnih.gov Studies in rice have indicated that the nitrate (B79036) transporter NRT1.1B may also mediate the transport of selenomethionine. oup.com The rate of selenomethionine uptake by plants can be considerably higher than that of inorganic selenium forms. frontiersin.org Once absorbed, selenomethionine is readily translocated from the roots to the shoots, often more efficiently than selenite. nih.govnih.gov
Recent research has implicated aquaporins and K+ channels in the uptake of organic selenium compounds in plants. nih.gov Aquaporins, a family of water channel proteins, are known to facilitate the transport of various small, uncharged solutes across cell membranes. semanticscholar.orgnih.gov Since selenomethionine can exist as an uncharged molecule, it is speculated that aquaporins with high uptake potential in plant roots could mediate its transport. frontiersin.org
Experimental evidence supports this hypothesis. In a study on rice, the uptake of selenomethionine was markedly inhibited by the aquaporin inhibitor silver nitrate (AgNO3), suggesting that rice absorbs selenomethionine primarily via aquaporins. frontiersin.org Similarly, the uptake of a related compound, selenomethionine-oxide, was also significantly inhibited by AgNO3 and by tetraethylammonium (B1195904) chloride (TEACl), an inhibitor of K+ channels. frontiersin.org This indicates that both aquaporins and K+ channels are involved in the metabolically active uptake process of certain organic selenium forms. frontiersin.org Potassium channels are integral to the uptake and transport of essential nutrients and the regulation of membrane potential, which can influence the transport of other molecules. frontiersin.org
Table 2: Effect of Inhibitors on Organic Selenium Uptake in Rice Roots
| Organic Selenium Form | Inhibitor | Target | Inhibition Rate |
|---|---|---|---|
| Selenomethionine | AgNO3 | Aquaporins | 93.1% frontiersin.org |
| Selenomethionine-Oxide | AgNO3 | Aquaporins | 41.8% frontiersin.org |
| Selenomethionine-Oxide | TEACl | K+ Channels | 45.6% frontiersin.org |
The uptake of selenomethionine appears to be independent of the transport pathways for inorganic selenium, which are closely linked to sulfur and phosphorus nutrition. Selenate, being chemically similar to sulfate, is taken up by sulfate transporters, and its uptake is often in competition with sulfate. oup.comnih.govoup.com Selenite uptake, on the other hand, can be mediated by phosphate and silicon transporters. nih.govfrontiersin.orgnih.gov
In contrast, studies have shown that depriving rice plants of sulfur or phosphorus did not promote the uptake of selenomethionine. frontiersin.org This suggests that the uptake of this organic selenium form is not mediated by sulfate or phosphate transporters. frontiersin.org This distinction is crucial for understanding selenium biofortification strategies, as the form of selenium supplied to the plant dictates its absorption pathway and potential interactions with other essential nutrients. nih.govresearchgate.net While selenate and selenite transport is competitive with sulfate and phosphate respectively, selenomethionine uptake relies on different, likely amino acid-specific, transport systems. oup.comfrontiersin.org
Plant Uptake Mechanisms and Transporters
Intracellular Processing and Metabolic Fates
Once inside the cell, selenomethionine can follow two main metabolic pathways. It can be non-specifically incorporated into proteins in place of methionine, creating a storage form of selenium. researchgate.netcabidigitallibrary.orgnih.gov Alternatively, it can be catabolized to generate biologically active selenium compounds. proquest.com
A key metabolic transformation is the conversion of selenomethionine into selenocysteine (B57510) (SeCys), the 21st proteinogenic amino acid, which is essential for the synthesis of functional selenoproteins. nih.govusp.brgrantome.com This conversion can be catalyzed by the enzyme cystathionine (B15957) gamma-lyase. nih.gov The resulting selenocysteine is then used to synthesize selenoproteins that play critical roles in antioxidant defense and redox regulation. usp.br
Selenomethionine is also a pivotal precursor to the formation of methylselenol (CH3SeH). proquest.com This conversion is considered a critical step for selenium's biological activities. nih.gov The pathway involves the action of enzymes such as methionine gamma-lyase, which can cleave selenomethionine to produce methylselenol. nih.gov Methylselenol is a highly reactive and potent selenium metabolite. proquest.comnih.gov It can also be generated from other selenium compounds and is a central intermediate in selenium metabolism, leading either to excretion products like dimethylselenide or entering the selenide (B1212193) pool for selenoprotein synthesis. researchgate.netcabidigitallibrary.orgnih.gov
Table 3: Key Metabolic Products of Selenomethionine
| Metabolite | Precursor | Key Enzymes/Pathways | Significance |
|---|---|---|---|
| Selenocysteine | Selenomethionine | Cystathionine gamma-lyase nih.gov | Incorporation into functional selenoproteins. usp.brgrantome.com |
| Methylselenol | Selenomethionine | Methionine gamma-lyase nih.gov | Potent, biologically active metabolite. proquest.comnih.gov |
| Protein-bound Selenium | Selenomethionine | Non-specific substitution for Methionine | Releasable storage form of selenium. researchgate.netcabidigitallibrary.org |
Direct Non-specific Incorporation into Proteins
Due to its structural analogy to the essential sulfur-containing amino acid methionine, selenomethionine (SeMet) is recognized by the cellular machinery involved in protein synthesis. Enzymes responsible for amino acid activation and transfer are often unable to effectively discriminate between SeMet and methionine. This lack of specificity leads to the direct, non-specific incorporation of SeMet into a wide array of proteins in place of methionine residues. This process is distinct from the highly regulated, codon-directed incorporation of selenocysteine into functional selenoproteins.
This non-specific incorporation effectively makes the body's general proteins a storage pool for selenium. When these proteins are catabolized as part of normal protein turnover, the released SeMet can then enter other metabolic pathways. The extent of this incorporation can influence the bioavailability of selenium for the synthesis of essential, functionally active selenoproteins.
Selenide Pool as a Central Metabolic Hub
For the selenium from selenomethionine to be utilized in the synthesis of functional selenoproteins, it must first be converted into a reactive form. This process culminates in the formation of hydrogen selenide (H₂Se), which serves as the central precursor for all selenoprotein synthesis.
The primary route for this conversion begins with the catabolism of selenomethionine through the trans-selenation pathway, which mirrors the trans-sulfuration pathway of methionine.
Selenomethionine is first converted to S-adenosyl-L-selenomethionine (Se-AM) and subsequently to selenohomocysteine (SeHcy).
Selenohomocysteine then enters a series of reactions catalyzed by enzymes such as cystathionine β-synthase and cystathionine γ-lyase, ultimately yielding selenocysteine (Sec).
The enzyme selenocysteine lyase (SCLY) specifically recognizes and cleaves selenocysteine, releasing the selenium atom as hydrogen selenide (H₂Se) and producing the amino acid alanine.
This pool of hydrogen selenide is the pivotal metabolic hub for selenium. It is the substrate for the enzyme selenophosphate synthetase, which generates selenophosphate—the activated selenium donor required for the synthesis of selenocysteine on its specific transfer RNA (tRNA[Ser]Sec). This ensures the specific, genetically coded incorporation of selenocysteine into newly synthesized selenoproteins.
Transmethylation and Polyamine Synthesis Pathways
The metabolism of selenomethionine is intricately linked with two fundamental cellular processes: transmethylation and polyamine synthesis, primarily through its interaction with the methionine cycle.
Transmethylation: Similar to methionine, selenomethionine can be converted into S-adenosyl-L-selenomethionine (Se-AM). Se-AM can serve as a methyl group donor in various transmethylation reactions, analogous to the function of S-adenosylmethionine (SAM). The donation of its methyl group converts Se-AM to S-adenosyl-L-selenohomocysteine, which is then hydrolyzed to selenohomocysteine. This integration into one-carbon metabolism means that selenium status can influence the methylation potential within a cell, affecting numerous regulatory processes.
Polyamine Synthesis: The synthesis of polyamines, such as spermidine (B129725) and spermine, is essential for cell growth, proliferation, and differentiation. The pathway requires an aminopropyl group, which is donated by decarboxylated S-adenosylmethionine (dcSAM). The precursor for dcSAM is SAM, a key intermediate in the methionine cycle. Since selenomethionine metabolism directly contributes to the pool of intermediates in the methionine cycle, it can influence the availability of SAM for polyamine synthesis. Research has demonstrated that the administration of selenomethionine can alter the cellular concentrations of polyamines and the activity of key enzymes in their biosynthetic pathway.
Excretion Pathways of Selenium Metabolites
Surplus selenium that is not incorporated into proteins or retained in tissues is eliminated from the body through several metabolic pathways, resulting in metabolites that are primarily excreted in urine and, to a lesser extent, in breath. dtu.dk These excretion pathways represent a detoxification mechanism, converting the reactive selenide intermediate into less toxic, more water-soluble compounds for efficient removal.
The primary route of selenium excretion is via the kidneys into the urine. dtu.dk The major urinary metabolites are methylated selenium compounds.
Selenosugars : Under normal dietary intake, the predominant urinary metabolite is a selenosugar, specifically methyl-2-acetamido-2-deoxy-1-seleno-β-D-galactopyranoside. nih.govnih.govpnas.org These compounds are monomethylated and represent a key detoxification product. pnas.orgpnas.org
Trimethylselenonium Ion ([CH₃]₃Se⁺) : This trimetylated compound becomes a more significant urinary metabolite when selenium intake exceeds nutritional requirements. nih.govnih.govacs.org Its formation is considered a pathway for handling excess selenium. nih.govacs.org
A secondary pathway for excretion, particularly at higher selenium exposures, is through exhalation from the lungs.
Dimethyl Selenide ([CH₃]₂Se) : This volatile compound is responsible for the characteristic garlic-like odor on the breath of individuals with high selenium intake. uzh.ch
The table below summarizes the major excretory metabolites of selenium.
Table 1: Major Excretory Metabolites of Selenium
| Metabolite | Chemical Formula | Primary Excretion Route |
|---|---|---|
| Selenosugar (methyl-2-acetamido-2-deoxy-1-seleno-β-D-galactopyranoside) | C₉H₁₇NO₅Se | Urine |
| Trimethylselenonium Ion | (CH₃)₃Se⁺ | Urine |
Biological Roles and Mechanisms of Action
Selenoprotein-Mediated Functions
The biological effects of selenomethionine (B1662878) are largely executed through its conversion to selenocysteine (B57510) and subsequent incorporation into selenoproteins. scienceopen.comoup.com These specialized proteins are integral to maintaining cellular health and function.
Glutathione (B108866) peroxidases (GPx) are a family of selenocysteine-containing enzymes that represent a primary line of defense against oxidative damage. mdpi.comnih.gov Their principal function is to catalyze the reduction of hydrogen peroxide and organic hydroperoxides to water and corresponding alcohols, respectively, using glutathione (GSH) as a reducing substrate. mdpi.comyoutube.com This enzymatic activity is critical for preventing the accumulation of reactive oxygen species (ROS), which can otherwise lead to cellular damage. nih.gov
The catalytic cycle of GPx involves the selenocysteine residue at the active site. mdpi.com This residue is oxidized by the peroxide substrate and subsequently regenerated by two molecules of glutathione, which are in turn oxidized to glutathione disulfide (GSSG). nih.gov The unique chemical properties of selenocysteine, with its lower pKa compared to cysteine, make it a more efficient catalyst for this reaction at physiological pH. youtube.com GPx enzymes are found in various cellular compartments, underscoring their widespread importance in protecting cells from oxidative stress. nih.gov
| Enzyme Family | Primary Substrate | Reducing Agent | Key Function | Cellular Location |
|---|---|---|---|---|
| Glutathione Peroxidases (GPx) | Hydrogen peroxide, Organic hydroperoxides | Glutathione (GSH) | Antioxidant defense, Detoxification of ROS | Cytosol, Mitochondria |
Thioredoxin reductases (TrxRs) are another critical family of selenoproteins that play a central role in cellular redox control. pnas.orgnih.gov These enzymes are responsible for maintaining the reduced state of thioredoxin (Trx), a small protein with a redox-active disulfide/dithiol. researchgate.net The thioredoxin system, comprising TrxR, Trx, and NADPH, is involved in a wide array of cellular processes, including DNA synthesis, regulation of transcription factors, and antioxidant defense. pnas.orgyoutube.com
Mammalian TrxRs are homodimers, with each subunit containing a selenocysteine residue at its C-terminal active site. pnas.org The presence of selenocysteine is crucial for the enzyme's catalytic efficiency. youtube.comnih.gov The mechanism of TrxR involves the transfer of reducing equivalents from NADPH via an FAD cofactor to an internal disulfide, and finally to the C-terminal selenocysteine-containing active site, which then reduces thioredoxin. youtube.com
Modulation of Cellular Processes and Signaling Pathways
Beyond its role in direct antioxidant defense, selenomethionine is involved in the intricate regulation of cellular processes and signaling pathways, often through redox-sensitive mechanisms.
Selenomethionine has been shown to influence the expression of genes involved in DNA repair, a critical process for maintaining genomic integrity. nih.govnih.gov This regulation can occur through the modulation of transcription factors and signaling pathways that respond to cellular stress. Selenium status has been linked to the expression of various genes, including those encoding for selenoproteins themselves and other non-selenoproteins involved in cellular defense. mdpi.com
Studies have indicated that selenomethionine can enhance DNA repair capacity, potentially by upregulating the expression of proteins involved in nucleotide excision repair (NER). nih.govaacrjournals.org This effect may be particularly important in the context of cancer prevention, where efficient DNA repair can prevent the accumulation of mutations. aacrjournals.org
A significant mechanism through which selenomethionine exerts its effects on cellular processes is the activation of the tumor suppressor protein p53. nih.govpnas.org Research has demonstrated that selenomethionine can activate p53 through a redox-dependent mechanism that does not involve DNA damage. pnas.orgpnas.org This activation is mediated by the redox factor Ref1, which reduces specific cysteine residues within the p53 protein. nih.govresearchgate.net
The selenomethionine-induced, Ref1-dependent reduction of p53 leads to a conformational change that enhances its DNA binding and transactivation capabilities. nih.goviiarjournals.org This, in turn, activates the DNA repair branch of the p53 pathway. pnas.org This mode of p53 activation is distinct from the phosphorylation-dependent activation typically seen in response to genotoxic stress. iiarjournals.org
| Process | Mediator | Mechanism | Outcome |
|---|---|---|---|
| p53 Activation | Selenomethionine, Ref1 | Redox-dependent reduction of p53 cysteine residues | Enhanced DNA binding and activation of DNA repair pathways |
Influence on Cell Cycle and Apoptosis
Selenomethionine has been shown to exert significant effects on cell cycle regulation and apoptosis, particularly in cancer cells. nih.govtandfonline.com Research indicates that selenomethionine can induce cell cycle arrest and promote programmed cell death, thereby inhibiting the proliferation of malignant cells. oup.comnih.gov
One of the key mechanisms involves the p53 tumor suppressor protein. nih.gov In human colon cancer cell lines with wild-type p53, such as HCT116 and RKO, treatment with selenomethionine led to a G2/M phase cell cycle arrest and a significant increase in apoptosis. nih.govtandfonline.com This effect was accompanied by a marked increase in the expression of the p53 protein. nih.govtandfonline.com Conversely, in isogenic HCT116 cells where p53 was knocked out, selenomethionine did not induce this cell cycle arrest, highlighting the p53-dependent nature of this pathway. nih.gov
Further studies have demonstrated that the pro-apoptotic effects of selenomethionine are concentration and time-dependent. nih.gov For instance, in HCT116 and RKO cells, a significant increase in apoptosis (100-170%) was observed with 50-100 µM of selenomethionine. nih.govtandfonline.com The induction of apoptosis by selenomethionine is also linked to the activation of caspases, a family of proteases crucial for the execution of apoptosis. The conversion of selenomethionine to the metabolite methylselenol is thought to activate the caspase cascade. nih.gov
Additionally, the anti-carcinogenic effects of selenomethionine may be partly due to its impact on polyamine levels. oup.com A depletion in polyamines following selenomethionine treatment has been linked to the induction of apoptosis and disturbances in the cell cycle in cancer cells. oup.com
Table 1: Effect of Selenomethionine on Cell Cycle and Apoptosis in Human Colon Cancer Cells
| Cell Line | p53 Status | Effect of Selenomethionine | Reference |
|---|---|---|---|
| HCT116 | Wild-type | G2/M cell cycle arrest, increased apoptosis | nih.govtandfonline.com |
| RKO | Wild-type | G2/M cell cycle arrest, increased apoptosis | nih.govtandfonline.com |
| HCT116-p53KO | Knockout | No G2/M cell cycle arrest | nih.gov |
| Caco-2 | Mutant | Less sensitive to growth inhibition | nih.gov |
Inhibition of Angiogenesis and Metastasis
Selenomethionine has demonstrated potential in inhibiting angiogenesis and metastasis, two critical processes in cancer progression. Angiogenesis, the formation of new blood vessels, is essential for tumor growth and spread. exlibrisgroup.comimedpub.com
Research has shown that selenium compounds, including selenomethionine, can impair angiogenesis. nih.gov In a study on lung cancer, selenomethionine treatment was found to inhibit tumor growth by suppressing angiogenesis. nih.gov Transcriptomic analysis of tumors treated with selenomethionine revealed a downregulation of pro-angiogenic chemokines (Cxcl1, Cxcl2, Cxcl3, Cxcl5) and an upregulation of antitumor chemokines (Cxcl9, Cxcl16). nih.gov
The anti-angiogenic effects of selenium metabolites may be mediated through the inhibition of vascular endothelial growth factor (VEGF), a key promoter of angiogenesis. nih.gov By reducing VEGF, selenomethionine can hinder the ability of tumors to develop the blood supply necessary for their growth and survival. nih.gov
In addition to inhibiting angiogenesis, selenium has been shown to limit cancer cell migration and invasion, which are initial steps in metastasis. nih.gov Studies on breast cancer have indicated that selenium can strengthen cell-cell adhesion and reinforce tight junctions, making it more difficult for cancer cells to break away from the primary tumor and metastasize to secondary organs. nih.gov In animal models, selenomethionine supplementation has been associated with a lowered metastatic tumor burden. nih.gov
Immunomodulatory Effects
Selenomethionine plays a significant role in modulating the immune system. researchgate.netresearchgate.netmdpi.com As an organic form of selenium, it contributes to both innate and adaptive immune responses. researchgate.net
One of the primary ways selenomethionine influences the immune system is through its incorporation into selenoproteins, many of which have antioxidant functions. mdpi.com These selenoproteins, such as glutathione peroxidases, help protect immune cells from oxidative stress, thereby maintaining their function. japer.in
Clinical studies have demonstrated the immunomodulatory effects of selenomethionine supplementation. In a twelve-week study, a daily intake of 200 mcg of selenomethionine led to a significant increase in secretory immunoglobulin A (IgA) levels, indicating enhanced mucosal immunity. japer.in The study also recorded an activation of cellular immunity, with an increase in the number of natural killer (NK) cells. japer.in
Furthermore, selenomethionine can influence the production of cytokines, which are signaling molecules that regulate immune responses. It has been shown to reduce the levels of pro-inflammatory cytokines like IL-6 and TNF-α. nih.gov By modulating cytokine activity, selenomethionine can help to control inflammation. nih.gov
Dietary supplementation with selenomethionine has also been shown to enhance humoral immune function by increasing the levels of antigen-specific IgM and IgG antibodies in response to infection. nih.gov
Interactions with Other Biological Molecules
Protein Thiol Modification and Methionine Mimicry
However, the presence of selenium in place of sulfur endows the protein with altered redox properties. mdpi.com The C-Se bond in selenomethionine is weaker than the C-S bond in methionine, and selenomethionine is more readily oxidized. nih.gov This increased reactivity allows proteins containing selenomethionine to act as antioxidants, detoxifying reactive oxygen species (ROS). mdpi.com
The incorporation of selenomethionine is a key aspect of its biological function and is utilized in scientific research. For instance, the presence of the heavier selenium atom aids in solving the phase problem in X-ray crystallography, facilitating the determination of protein structures. wikipedia.org
Interaction with Gut Microbiota and Metabolite Production
Recent research has highlighted the significant interaction between selenomethionine and the gut microbiota, influencing both the composition of the microbial community and the production of metabolites. nih.govnih.gov
Modulation of Microbial Community Composition and Diversity
Selenomethionine administration has been shown to modulate the gut microbiota. Studies in diabetic mice have demonstrated that selenomethionine can increase the alpha-diversity of the gut microbiota, as indicated by the Simpson and Shannon indexes. nih.govfrontiersin.org
Specifically, selenomethionine treatment has been associated with changes in the abundance of certain bacterial genera. For example, it has been shown to decrease the levels of Corynebacterium glutamicum, Bifidobacterium pseudolongum, and Aerococcus urinaeequi, while increasing the abundance of Lactobacillus murinus. nih.gov The gut microbiota can also metabolize selenomethionine, converting it into various selenium compounds, including dimethyldiselenide and dimethylselenide. researchgate.net
These alterations in the microbial community composition suggest that selenomethionine can positively influence gut health by promoting a more favorable balance of microorganisms. nih.gov It is important to note that the effects of selenium on microbial communities can be complex and may not always lead to changes in taxonomic composition but rather in the abundance of specific genes within the existing microbial taxa. nih.gov
Influence on Short-Chain Fatty Acid (SCFA) Production
Selenomethionine has been shown to modulate the metabolic output of gut microbiota, notably affecting the production of short-chain fatty acids (SCFAs), which are key indicators of gut health. mdpi.com SCFAs, such as acetic acid, propionic acid, and butyric acid, are produced by bacterial fermentation of indigestible carbohydrates and play a crucial role in maintaining the integrity of the intestinal barrier and preventing inflammatory responses. mdpi.com
Research has demonstrated that selenium-enriched yeast with high concentrations of selenomethionine can significantly enhance the production of total SCFAs. mdpi.com In one in vitro study simulating gastrointestinal digestion, selenium-enriched yeast with a high selenomethionine content led to a notably higher concentration of short-chain fatty acids compared to normal yeast or yeast with moderate selenomethionine levels over a 48-hour fermentation period. mdpi.com
Conversely, sodium selenite (B80905) did not have a significant impact on total SCFA concentrations but did alter their relative proportions, increasing the proportion of butyrate (B1204436) at the expense of acetate. nih.gov Elemental selenium showed no significant effect on microbial fermentation. nih.gov
The table below summarizes the findings from a study investigating the effects of different forms of selenium on SCFA production in vitro. nih.gov
| Treatment | Total SCFAs | Acetate Proportion | Butyrate Proportion |
| Control | Baseline | Baseline | Baseline |
| L-Selenomethionine | Increased | Increased | Reduced |
| Sodium Selenite | No significant change | Reduced | Increased |
| Elemental Selenium | No significant effect | No significant effect | No significant effect |
Another study focusing on selenium-enriched yeast with varying selenomethionine (SeM) contents provided more specific data on the concentration of acetic acid over time. The group with high SeM levels demonstrated a steady increase in acetic acid concentration, peaking at 36 and 48 hours, a trend not observed in other groups where acetic acid levels decreased after an initial rise. mdpi.com
The table below illustrates the changes in acetic acid concentration over time during in vitro fermentation with selenium-enriched yeast of varying selenomethionine content. mdpi.com
| Fermentation Time (hours) | Acetic Acid Concentration (High Selenomethionine Group) | Acetic Acid Concentration (Other Groups) |
| Initial | Baseline | Baseline |
| Intermediate | Increasing | Initial increase |
| 36 | Peak | Decreasing |
| 48 | Peak | Decreasing |
These findings suggest that selenomethionine can positively regulate the metabolic functions of beneficial gut bacteria, leading to an increase in SCFA production. mdpi.com This modulation of gut microflora and their metabolites is a key mechanism through which selenomethionine contributes to gut health. mdpi.com
Toxicological Considerations and Mechanisms of Selenomethionine
Mechanisms of Selenomethionine-Induced Toxicity
The ways in which excess selenomethionine (B1662878) exerts its toxic effects are intricate and interconnected. They range from generating reactive oxygen species to interfering with crucial cellular processes like protein synthesis and mitochondrial function.
While selenium is a key component of antioxidant enzymes, at toxic levels, selenomethionine can paradoxically promote oxidative stress. This occurs through the generation of reactive oxygen species (ROS), which are highly reactive molecules that can damage cells. The metabolism of selenomethionine can lead to the production of methylselenol, which in turn can generate superoxide (B77818) radical anions (O₂•−). This pro-oxidant activity disrupts the cellular thiolstat, the balance of thiol-containing compounds that is essential for maintaining a healthy cellular environment. mdpi.com An overabundance of ROS can lead to oxidative damage to lipids, proteins, and DNA, contributing to cellular dysfunction and death. mdpi.com In some contexts, however, selenomethionine has been shown to act as an antioxidant, scavenging harmful species and protecting against oxidative damage. mdpi.com This dual role highlights the complexity of its effects, which are dependent on concentration and cellular conditions.
The endoplasmic reticulum (ER) is a critical organelle for protein synthesis and folding. An accumulation of unfolded or misfolded proteins in the ER triggers a state known as ER stress, activating the unfolded protein response (UPR). nih.gov Studies have shown that exposure to high levels of selenomethionine can induce ER stress. consensus.appresearchgate.net This is evidenced by the increased expression of UPR target genes such as GRP78, ATF4, and CHOP. consensus.appresearchgate.net The perturbation of the ER's redox balance by selenoamino acids can disrupt protein folding, leading to ER stress-induced apoptosis, or programmed cell death. consensus.appresearchgate.net In Japanese medaka embryos, exposure to selenomethionine under hypersaline conditions led to significant increases in the transcripts of the ER chaperone BiP, indicating a potential role for the UPR in its developmental toxicity. nih.gov
A key metabolite in the toxic pathway of selenomethionine is methylselenol (CH₃SeH). mdpi.com This compound is produced through the action of the enzyme γ-lyase methioninase on selenomethionine. mdpi.com Methylselenol is a redox-active species that can participate in reactions that generate superoxide radicals. mdpi.comnih.govresearchgate.net The formation of these radicals contributes significantly to the oxidative stress induced by selenomethionine. The generation of methylselenol is considered a critical step in the anticancer activity of some selenium compounds, as the resulting oxidative stress can selectively kill cancer cells. nih.govsigmaaldrich.com However, in a non-cancerous context, this same mechanism contributes to toxicity.
Thiol-containing molecules, such as glutathione (B108866) and cysteine, are vital for maintaining the cellular redox balance and for the function of many enzymes. Selenomethionine toxicity has been linked to the depletion of these crucial intracellular thiol compounds. nih.gov Metabolomic analysis of yeast cells treated with selenomethionine revealed a significant decrease in intracellular thiols and an increase in diselenide and selenosulfide compounds. nih.gov This depletion of reduced thiols can impair the function of numerous thiol-dependent proteins and enzymes, disrupting cellular processes and contributing to cytotoxicity. The interaction of selenium compounds with thiol groups is a central aspect of their biological activity, and at toxic concentrations, this interaction becomes detrimental.
Mitochondria, the powerhouses of the cell, are also a target of selenomethionine toxicity. While some studies suggest that selenium can improve mitochondrial function and biogenesis, nih.govplos.org toxic levels can have the opposite effect. The oxidative stress generated by selenomethionine metabolism can damage mitochondrial components, including membranes and DNA. caringsunshine.com This can lead to mitochondrial dysfunction, characterized by decreased ATP production and increased ROS formation. researchgate.net Selenium deficiency has been shown to impair mitochondrial function, highlighting the importance of this element for mitochondrial health. caringsunshine.com However, the transition from a beneficial to a toxic effect on mitochondria is a key aspect of selenomethionine's dose-dependent toxicity.
Factors Influencing Selenomethionine Toxicity
| Factor | Influence on Selenomethionine Toxicity |
| Chemical Form | Organic forms like selenomethionine are generally considered less acutely toxic than inorganic forms such as selenite (B80905) and selenate (B1209512), but can still be toxic at high doses. unideb.hu |
| Nutritional Status | The overall health and nutritional state of an individual can impact their susceptibility to selenium toxicity. researchgate.net |
| Interacting Substances | The presence of other compounds can either enhance or mitigate the toxic effects of selenomethionine. |
| Species | Different animal species can exhibit varying sensitivities to selenomethionine toxicity. unideb.hu |
Concentration-Dependent Effects
The toxicity of selenomethionine is fundamentally linked to its concentration, exhibiting a narrow margin between essentiality and toxicity. nih.govnih.gov While selenium is a crucial micronutrient for many biological functions, exposure to concentrations that are approximately 7 to 30 times higher than nutritional requirements can lead to toxic effects in organisms such as teleost fish. nih.gov The response to selenomethionine is dose-dependent, with increasing concentrations leading to more severe adverse effects.
In the nematode Caenorhabditis elegans, organic selenium species like selenomethionine were found to be less toxic than inorganic forms such as selenite, despite having higher bioavailability. nih.gov This suggests that the relationship between concentration and toxicity is complex and influenced by the chemical form of selenium. Studies on zebrafish (Danio rerio) embryos have demonstrated a clear dose-response relationship for selenomethionine-induced teratogenesis. Significant rates of deformities were observed at aqueous concentrations of 100 and 400 μg/L, with a calculated 50% effective concentration (EC50) for deformity at 84 μg/L. nih.gov At the higher concentration of 400 μg/L, exposure resulted in 56% mortality and severe deformities in 74% of the surviving embryos. nih.gov
In mallards (Anas platyrhynchos), dietary selenomethionine also showed a distinct concentration-dependent increase in teratogenic effects. A concentration of 10 ppm selenium as selenomethionine in the diet resulted in a 13.1% incidence of malformations. usgs.gov A subsequent experiment confirmed this trend, with dietary concentrations of 1, 2, 4, 8, and 16 ppm selenium as selenomethionine resulting in malformation rates of 0.9%, 0.5%, 1.4%, 6.8%, and 67.9%, respectively. usgs.gov This highlights a dramatic increase in toxicity and teratogenicity at higher concentrations.
Interactive Data Table: Concentration-Dependent Teratogenic Effects of Selenomethionine
| Species | Exposure Route | Concentration | Observed Effect |
| Zebrafish (Danio rerio) | Aqueous | 100 µg/L | Significant increase in deformities |
| Zebrafish (Danio rerio) | Aqueous | 400 µg/L | 56% mortality; 74% of survivors severely deformed |
| Mallard (Anas platyrhynchos) | Dietary | 8 ppm Se | 6.8% malformations |
| Mallard (Anas platyrhynchos) | Dietary | 16 ppm Se | 67.9% malformations |
Environmental Stressors (e.g., Hypersalinity)
The toxicity of selenomethionine can be significantly exacerbated by the presence of environmental stressors, such as hypersalinity. Research on Japanese medaka (Oryzias latipes) embryos has shown a synergistic effect between selenomethionine exposure and hypersaline conditions. nih.gov When medaka embryos were exposed to 50 μM selenomethionine in freshwater, the hatching rate was approximately 86.7%, and there was no significant increase in deformities compared to controls. nih.gov
However, when the same concentration of selenomethionine was combined with hypersalinity (13 parts per thousand), the toxic effects were dramatically amplified. nih.gov Under these combined stress conditions, the embryo hatch rate plummeted to just 3.7%. nih.gov Furthermore, 100% of the embryos that did hatch exhibited teratogenesis. nih.gov This synergistic toxicity occurred without a corresponding increase in selenium accumulation in the embryos, suggesting that hypersalinity alters the mechanistic pathways of selenomethionine toxicity. nih.gov The study indicated that the unfolded protein response, rather than oxidative stress, may play a significant role in the enhanced developmental toxicity observed under these combined stress conditions. nih.gov
Interactive Data Table: Effect of Hypersalinity on Selenomethionine Toxicity in Japanese Medaka Embryos
| Treatment Condition | Embryo Hatch Rate | Incidence of Teratogenesis in Hatched Embryos |
| Freshwater Control | ~89.8% | Not significant |
| Selenomethionine (50 µM) in Freshwater | ~86.7% | Not significant |
| Selenomethionine (50 µM) in Hypersaline Water (13 ppt) | 3.7% | 100% |
Species-Specific Sensitivity and Bioaccumulation
The toxicological effects and bioaccumulation of selenomethionine vary significantly among different species. The chemical form of selenium is a critical determinant of its bioavailability and subsequent toxicity, with organic forms like selenomethionine generally being more readily accumulated in tissues than inorganic forms. nih.govnih.gov
In the invertebrate Caenorhabditis elegans, an inverse relationship was observed between toxicity and bioavailability for different selenium compounds. nih.gov Selenomethionine displayed higher bioavailability than inorganic selenite but was found to be less toxic. nih.gov In contrast, studies on aquatic vertebrates often show that the higher bioaccumulation of selenomethionine leads to greater toxicity. For instance, in the midge Chironomus dilutus, larvae rapidly accumulated selenium when exposed to seleno-DL-methionine, and this accumulated selenium was largely retained into the adult stage. nih.gov X-ray absorption spectroscopy revealed that organic selenides, modeled as selenomethionine, were the dominant form of selenium in both larval and adult insects exposed to selenite or selenomethionine. nih.gov
Interactive Data Table: Comparative Bioaccumulation and Toxicity of Selenium Forms
| Species | Selenium Form | Bioaccumulation Potential | Relative Toxicity |
| Caenorhabditis elegans | Selenomethionine | Higher than selenite | Lower than selenite |
| Chironomus dilutus | Seleno-DL-methionine | High, with retention into adult stage | Higher than selenate |
| Mallard (Anas platyrhynchos) | Selenomethionine | High (in eggs) | Higher than sodium selenite |
Developmental Toxicity and Teratogenesis
Selenomethionine is a potent developmental toxicant and teratogen, particularly in oviparous vertebrates like fish and birds. nih.govusgs.govnih.gov Its ability to be non-specifically incorporated into proteins in place of methionine is a key mechanism behind its toxicity, potentially altering protein structure and function during critical developmental stages. finechem-mirea.ruoncotarget.com
In zebrafish embryos, aqueous exposure to selenomethionine induced significant teratogenesis, while inorganic forms like selenate and selenite did not produce deformities under similar conditions. nih.govresearchgate.net The observed malformations included craniofacial abnormalities, pronounced spinal curvature (lordosis), and severe pericardial edema. nih.govresearchgate.net The mechanism for this teratogenicity in zebrafish is linked to oxidative stress, as pretreatment with the antioxidant N-acetylcysteine was able to rescue the embryos from the deformities induced by selenomethionine alone. nih.gov
Studies on mallards have provided extensive evidence of selenomethionine's teratogenic potential. usgs.gov When mallards were fed diets containing selenomethionine, a dose-dependent increase in various severe malformations was observed in the offspring. usgs.gov These defects included:
Hydrocephaly (fluid accumulation in the brain)
Microphthalmia (abnormally small eyes)
Defects of the lower bill
Foot defects, including ectrodactyly (absence of digits)
At a dietary concentration of 16 ppm selenium as selenomethionine, the rate of malformations reached 67.9%. usgs.gov In addition to specific deformities, both selenomethionine and sodium selenite were found to increase the incidence of edema and stunt embryonic growth, though selenomethionine was markedly more teratogenic. usgs.gov
Interactive Data Table: Teratogenic Effects of Selenomethionine in Vertebrate Embryos
| Species | Exposure Concentration (as Se) | Route | Observed Malformations | Malformation Rate |
| Zebrafish (Danio rerio) | 84 µg/L | Aqueous | Craniofacial abnormalities, spinal curvature, pericardial edema | 50% (EC50) |
| Mallard (Anas platyrhynchos) | 10 ppm | Dietary | Hydrocephaly, microphthalmia, bill and foot defects | 13.1% |
| Mallard (Anas platyrhynchos) | 16 ppm | Dietary | Hydrocephaly, microphthalmia, bill and foot defects | 67.9% |
| Japanese Medaka (Oryzias latipes) | 50 µM (with hypersalinity) | Aqueous | General deformities | 100% |
Research Methodologies and Analytical Techniques
Quantification and Speciation of Selenomethionine (B1662878)
Accurate quantification and speciation are critical for understanding the distribution and metabolism of selenomethionine. Various chromatographic and spectroscopic techniques are employed for this purpose, often in combination to enhance sensitivity and selectivity.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of selenomethionine from other selenium species in complex samples. The choice of detector coupled with HPLC is crucial for achieving the desired sensitivity and specificity.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): When coupled with HPLC, ICP-MS offers highly sensitive and element-specific detection of selenium. This combination allows for the precise quantification of selenium-containing compounds, including selenomethionine, even at trace levels. mdpi.comnih.govmdpi.comthermofisher.com The technique has been successfully applied to determine selenomethionine in various matrices, such as nutritional supplements and biological tissues. thermofisher.com Detection limits for selenomethionine using HPLC-ICP-MS are typically in the low ng/mL to µg/L range. mdpi.commdpi.com For instance, a method for analyzing selenium-enriched foods reported a detection limit of 0.05 ng/mL for selenomethionine. mdpi.com Another study on the determination of selenium species in eggs reported a detection limit of 0.01 µg/g (dry weight) for selenomethionine. nih.gov
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS): This technique provides structural information in addition to quantification, enabling the confident identification of selenomethionine. ESI-MS/MS is particularly valuable for differentiating between various organoselenium compounds. researchgate.net While HPLC-ICP-MS is highly sensitive for elemental detection, HPLC-ESI-MS/MS offers the advantage of molecular specificity.
Ultraviolet (UV) Detection: While less sensitive than ICP-MS or ESI-MS/MS, UV detection can be used for the analysis of selenomethionine, particularly at higher concentrations. However, its utility is limited by potential interferences from other UV-absorbing compounds in the sample matrix. core.ac.uk
| Detector | Principle | Typical Detection Limit for Selenomethionine | Key Advantage |
|---|---|---|---|
| ICP-MS | Element-specific detection of selenium isotopes. | 0.05 ng/mL - 0.01 µg/g | High sensitivity and elemental specificity. |
| ESI-MS/MS | Provides molecular weight and structural information. | Comparable to ICP-MS in some applications. | High molecular specificity and structural elucidation. |
| UV | Measures the absorption of ultraviolet light by the analyte. | Higher than ICP-MS and ESI-MS/MS. | Cost-effective for higher concentration samples. |
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of selenomethionine. However, due to the low volatility of amino acids, a derivatization step is necessary to convert selenomethionine into a more volatile compound suitable for GC analysis. nih.govacs.orgchromatographyonline.comumass.edu Common derivatization approaches involve esterification of the carboxylic acid group followed by acylation of the amino group. nih.gov The choice of derivatizing agent and reaction conditions is critical for achieving high derivatization efficiency and reproducible results. Once derivatized, the compound can be separated by GC and detected by MS, providing both quantitative and qualitative information. The detection limit for selenomethionine using GC-MS has been reported to be in the range of 0.5 mg/L. nih.gov Another study reported a method detection limit of 1.0 µg/g. acs.org
| Derivatization Approach | Reagents | Key Features |
|---|---|---|
| Two-step esterification and acylation | Butanol and trifluoroacetic acid (TFA) | Involves separate reactions for the carboxylic and amino groups. |
| Species-specific isotope dilution | Methyl chloroformate | Uses isotopically labeled internal standards for accurate quantification. |
Atomic Absorption Spectroscopy (AAS) is a widely used technique for determining the total concentration of an element in a sample. For selenium analysis, Graphite Furnace AAS (GFAAS) is often preferred due to its higher sensitivity compared to flame AAS. nih.gov
Hydride Generation Atomic Absorption Spectrometry (HGAAS) is a particularly sensitive method for the determination of total selenium. nih.govshsu.edu In this technique, selenium compounds in the sample are converted to volatile selenium hydride (H₂Se) gas. This gas is then swept into a heated quartz cell in the light path of an atomic absorption spectrometer, where it is atomized, and the absorption of light by the selenium atoms is measured. HGAAS offers excellent sensitivity and is less prone to matrix interferences compared to other AAS techniques. nih.gov However, it is important to note that HGAAS measures the total selenium content and does not speciate different selenium compounds. Therefore, it is often used in conjunction with chromatographic methods for a complete picture of selenium speciation. The detection limits for selenium using HGAAS are typically in the sub-µg/L range. usda.gov
Isotopic labeling is a powerful tool for tracing the metabolic fate of selenomethionine in biological systems. This technique involves the use of selenomethionine enriched with a specific isotope of selenium, either a radioactive isotope like 75Se or a stable isotope such as 74Se, 76Se, 77Se, or 82Se. nih.govnih.govnih.govmdpi.comnih.govosti.govresearchgate.netbiosyn.comcore.ac.uk
By introducing the labeled selenomethionine into a biological system (e.g., cell culture or an animal model), researchers can track its absorption, distribution, metabolism, and incorporation into selenoproteins. nih.govnih.govnih.gov The labeled selenium can be detected and quantified using techniques such as gamma counting for 75Se or mass spectrometry for stable isotopes. mdpi.com Stable isotope labeling, in particular, when coupled with mass spectrometry, has become a valuable tool in quantitative proteomics to study the dynamics of selenoprotein expression. nih.govnih.gov Studies have shown that a high incorporation ratio of isotopically labeled selenomethionine (over 95%) can be achieved in recombinant proteins. nih.gov
In Vitro and In Vivo Model Systems for Studying Selenomethionine
To investigate the biological effects of selenomethionine, researchers utilize a variety of in vitro and in vivo model systems. These models allow for the controlled study of its mechanisms of action at the cellular and organismal levels.
Cell Lines: A wide range of human cancer cell lines have been used to study the effects of selenomethionine. These include colon cancer cell lines such as HCT116, RKO, and Caco-2, breast cancer cell lines like MCF-7, MDA-MB-231, and BT-549, and prostate cancer cell lines including LNCaP, PC-3, and DU145. nih.govnih.govtandfonline.comaacrjournals.orgmakhillpublications.conih.govnih.govplos.orgresearchgate.netmdpi.comthno.orgnih.govarabjchem.orgwsimg.comresearchgate.net Studies using these cell lines have demonstrated that selenomethionine can inhibit cell growth and induce apoptosis (programmed cell death) in a dose-dependent manner. nih.govtandfonline.comaacrjournals.org For example, in HCT116 colon cancer cells, treatment with 50-100 µM selenomethionine resulted in a significant increase in apoptosis (100-170%). nih.govtandfonline.com The sensitivity of different cancer cell lines to selenomethionine can vary, as indicated by their half-maximal inhibitory concentration (IC₅₀) values.
| Cell Line | Cancer Type | Selenomethionine IC₅₀ (µM) |
|---|---|---|
| LNCaP | Prostate Cancer | 1.0 |
| BT-549 | Breast Cancer | 173.07 |
| MDA-MB-231 | Breast Cancer | 197.66 |
| MCF-7 | Breast Cancer | >1000 |
| PC-3 | Prostate Cancer | >500 |
| DU145 | Prostate Cancer | >500 |
Organoid Models: Organoids are three-dimensional cell cultures that mimic the structure and function of an organ. These models are increasingly being used in biomedical research as they provide a more physiologically relevant system compared to traditional 2D cell cultures. While the specific use of organoid models to study selenomethionine is an emerging area, they hold great promise for investigating the effects of this compound on tissue development, disease progression, and drug response in a more complex and realistic biological context.
Molecular and Omics Approaches
"Omics" technologies, such as transcriptomics and proteomics, provide a comprehensive, high-throughput view of the molecular changes induced by selenomethionine. These approaches are crucial for identifying the specific genes and proteins that act as molecular targets for the compound.
Transcriptomics involves the large-scale study of the transcriptome, the complete set of RNA transcripts in a cell. In the context of selenomethionine research, transcriptome analysis has been used to profile gene expression changes in various biological systems.
For instance, a study on human prostate cancer cells treated with selenomethionine identified 2,336 unique genes with significant expression changes. nih.gov These genes were involved in diverse biological processes, including the cell cycle, apoptosis, and androgen signaling. nih.gov In another study comparing different selenium forms in mice, selenomethionine supplementation was found to affect the expression of fewer genes than sodium selenite (B80905) or yeast-derived selenium. nih.gov However, it still effectively activated the expression of genes encoding key selenoproteins like glutathione (B108866) peroxidase 1 (Gpx1) and thioredoxin reductase 2 (Txnrd2). nih.gov
Proteomics is the large-scale study of proteomes, the complete set of proteins produced by an organism or system. Proteomic analyses have provided direct evidence of how selenomethionine affects protein expression and incorporation.
A proteomic study of the mouse prostate revealed that selenomethionine treatment led to the induction of specific proteins, including vimentin and heat-shock protein-70. nih.gov In piglets subjected to oxidative stress, proteomic analysis of the liver identified 58 differentially expressed proteins between a diquat-challenged group and a group supplemented with selenomethionine. nih.govresearchgate.net These proteins were primarily involved in metabolic pathways. nih.govresearchgate.net Furthermore, research in yeast has provided definitive mass spectrometry-based evidence that selenomethionine is non-specifically incorporated into the yeast proteome, replacing methionine in about 30% of identified proteins. rsc.org
| Omics Approach | Model System | Key Molecular Targets Identified |
| Transcriptomics | Human Prostate Cancer Cells | Genes involved in cell cycle (especially G2/M phase), apoptosis, and androgen signaling. nih.gov |
| Transcriptomics | Piglet Liver | Upregulation of mRNA for selenoprotein genes including GPX1, GPX3, DIO2, and SELENOF/M/W. nih.govresearchgate.netnih.gov |
| Proteomics | Mouse Prostate | Induction of vimentin and heat-shock protein-70. nih.gov |
| Proteomics | Piglet Liver | Differentially expressed proteins involved in fatty acid metabolism, glycolysis/gluconeogenesis. nih.govresearchgate.net |
Building on the identification of molecular targets, further research has elucidated the broader impact of selenomethionine on gene expression patterns and key cellular signaling pathways.
Gene Expression
Selenomethionine modulates the expression of a wide array of genes. In human prostate cancer cells, it was found to down-regulate approximately half of the 76 affected cell cycle-regulated genes, with a particular enrichment for genes associated with the G2/M phase of the cell cycle. nih.gov It also altered the expression of 35 known androgen-responsive genes. nih.gov
In porcine models, selenomethionine supplementation up-regulates the expression of numerous selenoprotein genes. In mammary epithelial cells, the mRNA expression of GPX1, GPX2, GPX3, and TXNRD1 was highest at a specific concentration of selenomethionine, indicating a dose-dependent effect on the antioxidant machinery. frontiersin.org Similarly, in piglets challenged with oxidative stress, dietary selenomethionine significantly upregulated the mRNA levels of five selenoprotein genes in the liver, including GPX1 and GPX3. nih.govresearchgate.net
Signaling Pathways
The changes in gene and protein expression induced by selenomethionine converge on several important signaling pathways.
PPAR Signaling Pathway: Proteomic analysis in piglets revealed that many differentially expressed proteins resulting from selenomethionine supplementation were involved in the PPAR (peroxisome proliferator-activated receptor) signaling pathway, which is a key regulator of fatty acid metabolism. nih.govresearchgate.netnih.gov
Wnt/β-Catenin Pathway: Selenomethionine has been shown to promote osteogenesis by activating the Wnt/β-catenin signaling pathway. It enhances the expression of key proteins in this pathway, such as β-Catenin, ALP, Runx-2, and Col-1, thereby alleviating the inhibitory effects of oxidative stress on bone formation. nih.gov
Nrf2/Keap1 Pathway: This pathway is a primary regulator of the cellular antioxidant response. Selenomethionine can alleviate oxidative stress by activating the Nrf2/Keap1 signaling pathway, reversing cellular damage and death caused by toxins. nih.gov Studies in broiler chickens have also demonstrated that selenomethionine can modulate the NRF2/KEAP1 pathway to mitigate the effects of mycotoxins. mdpi.com
IGF-1 Signaling: In studies related to healthspan and aging, selenium supplementation has been shown to inhibit IGF-1 (Insulin-like growth factor 1) signaling, producing metabolic benefits similar to those seen with methionine restriction. elifesciences.orgsemanticscholar.org
Clinical and Translational Research Perspectives
Challenges and Future Directions in Selenomethionine (B1662878) Research
Despite the promising therapeutic potential of selenomethionine, several challenges and unanswered questions remain, paving the way for future research endeavors.
While selenium is an essential trace element, it can be toxic at high doses. nih.gov The toxicity of selenomethionine is generally attributed to the induction of oxidative stress and the non-specific incorporation of selenomethionine in place of methionine into proteins, which can disrupt protein structure and function. nih.govresearchgate.net However, the precise molecular mechanisms underlying its cytotoxicity are not fully understood. nih.gov One area of investigation is the depletion of intracellular thiol compounds, which has been observed in yeast cells treated with selenomethionine. nih.gov Further research is needed to confirm these and other potential toxicity pathways in mammalian systems. It is also important to understand how selenomethionine metabolism, which is closely linked to protein turnover, prevents the buildup to toxic levels at nutritional intake levels. nih.gov
A significant challenge in the clinical application of selenomethionine is determining the optimal dosage to achieve therapeutic efficacy without inducing toxicity. The biological effects of selenium are dose-dependent, and the therapeutic window can be narrow. mdpi.com Clinical trials have used a range of doses for different conditions. For example, a study on ulcerative colitis used 200 mcg of selenomethionine daily, while a trial for Hashimoto's disease also utilized 200 mcg daily. verywellhealth.com In contrast, a phase I trial in combination with axitinib for renal cell carcinoma explored doses up to 4,000 μg. nih.govaacrjournals.org The efficacy of supplementation can also be influenced by the baseline selenium status of an individual. nih.gov Future research must focus on well-designed, dose-escalation studies to establish optimal therapeutic doses for specific diseases, taking into account individual patient characteristics and baseline selenium levels.
The long-term effects and safety of continuous selenomethionine supplementation, particularly at supra-nutritional doses, require further investigation. While some studies have examined long-term selenium supplementation, they have often used other forms of selenium or have not focused specifically on selenomethionine. nih.govfrontiersin.org There is some evidence to suggest that long-term, high-dose selenium supplementation may be associated with an increased risk of certain conditions, although these findings are not always consistent. verywellhealth.comfrontiersin.orgresearchgate.net For instance, one study noted that taking lower doses of selenomethionine for extended periods might increase the risk of developing diabetes. verywellhealth.com Another randomized controlled trial found that a high daily dose of selenium (300 μg) from selenium-enriched yeast over five years increased all-cause mortality a decade later. researchgate.netahajournals.org Therefore, long-term observational studies and extended follow-up of clinical trials are crucial to fully characterize the safety profile of chronic selenomethionine use.
The potential of selenomethionine as an adjunct in combination therapies is a promising area for future research. The antioxidant and anti-inflammatory properties of selenomethionine could complement the mechanisms of other therapeutic agents. A notable example is a phase I clinical trial that investigated high doses of seleno-L-methionine in combination with the targeted therapy axitinib for patients with metastatic clear-cell renal cell carcinoma. nih.govaacrjournals.org The rationale was that selenomethionine could enhance the efficacy of axitinib by stabilizing tumor vasculature and improving drug delivery. nih.govaacrjournals.org The combination was found to be well-tolerated and showed encouraging efficacy. nih.govaacrjournals.org Future studies should explore other synergistic combinations of selenomethionine with conventional chemotherapies, targeted agents, or immunotherapies across a range of diseases.
Q & A
Basic Research Questions
Q. What analytical methods are most reliable for quantifying selenomethionine in biological matrices, and how do their detection limits compare?
- Methodology : Use hyphenated techniques like LC-ICP-MS (Liquid Chromatography-Inductively Coupled Plasma Mass Spectrometry) for selenium-specific detection, or LC-ESI-MS/MS (Electrospray Ionization Tandem Mass Spectrometry) for structural confirmation. Derivatization with agents like 2,3-dihydroxy-propionyl enhances chromatographic resolution .
- Validation : Ensure spike-and-recovery tests achieve >85% recovery in target matrices (e.g., plasma, yeast extracts). Detection limits typically range from 0.1–5 ng Se/g for LC-ICP-MS .
Q. How does sample preparation affect the stability and quantification of selenomethionine?
- Critical Factors :
- Oxidation Control : Selenomethionine is highly susceptible to oxidation. Use inert atmospheres (N₂ or Ar) during extraction and storage .
- Extraction Efficiency : Water-based extraction liberates 10–25% of total selenium from selenized yeast, while enzymatic hydrolysis (e.g., protease XIV) improves yield but risks degradation .
- Statistical Note : Report relative standard deviations (RSD) for triplicate extractions to validate reproducibility .
Q. What are the key considerations when designing in vivo vs. in vitro studies to assess selenomethionine bioavailability?
- In Vivo : Monitor plasma selenium levels pre/post supplementation. For example, selenomethionine increased plasma Se by 93% in clinical trials, but oxidative stress biomarkers (e.g., malondialdehyde) showed no significant reduction, unlike selenium-enriched yeast .
- In Vitro : Use Caco-2 cell models to simulate intestinal uptake. Adjust pH to 6.5–7.0 to mimic physiological conditions and measure transepithelial electrical resistance (TEER) for integrity .
Advanced Research Questions
Q. How can researchers resolve contradictions in selenomethionine’s role in oxidative stress modulation?
- Case Study : In a 9-month trial, selenomethionine supplementation raised plasma selenium but did not reduce oxidative stress biomarkers, unlike selenium-yeast preparations. This suggests non-selenomethionine species (e.g., selenocysteine) may drive antioxidant effects .
- Methodological Adjustments :
- Employ speciation analysis to quantify selenomethionine vs. other selenocompounds in yeast extracts .
- Use transcriptomics (RNA-seq) to identify selenoprotein expression patterns under different Se sources .
Q. What advanced techniques address speciation challenges in selenomethionine research?
- Multi-Method Validation :
- Pair LC-MS with synchrotron-based XANES (X-ray Absorption Near Edge Structure) to confirm oxidation states.
- Apply chiral chromatography to differentiate D- and L-selenomethionine enantiomers, which exhibit distinct metabolic fates .
- Data Interpretation : Use principal component analysis (PCA) to correlate speciation data with biological outcomes (e.g., glutathione peroxidase activity) .
Q. How can isotopic labeling improve tracking of selenomethionine metabolism in complex systems?
- Experimental Design :
- Synthesize ⁷⁷Se-labeled selenomethionine via microbial biosynthesis (e.g., Saccharomyces cerevisiae cultures).
- Use isotope dilution mass spectrometry (ID-MS) to correct for matrix effects in tissue samples .
- Limitations : Labeling purity must exceed 98% to avoid spectral overlap; validate via high-resolution MS .
Q. What statistical approaches are essential for validating selenomethionine extraction protocols?
- Robustness Testing :
- Apply ANOVA to compare extraction efficiencies across methods (e.g., water vs. enzymatic hydrolysis).
- Use Bland-Altman plots to assess agreement between technical replicates .
- Outlier Management : Exclude data points exceeding ±3 SD from the mean, justified via Grubbs’ test .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
